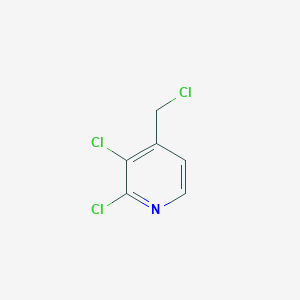

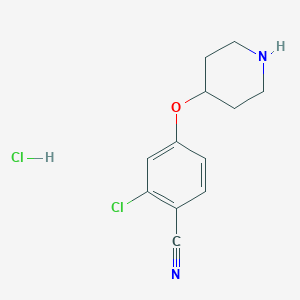

2,3-Dichloro-4-(chloromethyl)pyridine

Übersicht

Beschreibung

2,3-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N . It has a molecular weight of 196.46 . It is a solid substance with a melting point between 43 - 45°C .

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-(chloromethyl)pyridine is 1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 . This indicates the positions of the chlorine atoms and the nitrogen atom in the pyridine ring.Physical And Chemical Properties Analysis

2,3-Dichloro-4-(chloromethyl)pyridine is a solid substance with a melting point between 43 - 45°C . It has a molecular weight of 196.46 .Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

2,3-Dichloro-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique properties of TFMP derivatives for effective treatments in veterinary medicine .

Synthesis of Fluorinated Pyridines

2,3-Dichloro-4-(chloromethyl)pyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Synthesis of Trifluoromethylpyridines

2,3-Dichloro-4-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase fluorination produces 2,3,5-DCTF .

Synthesis of F18 Substituted Pyridines

Synthetic methods for preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are also reviewed .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound can participate in reactions at the benzylic position .

Mode of Action

The mode of action of 2,3-Dichloro-4-(chloromethyl)pyridine involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a succinimidyl radical (S·) removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .

Biochemical Pathways

The compound’s ability to participate in reactions at the benzylic position suggests it may influence pathways involving benzylic halides .

Result of Action

Its reactions at the benzylic position suggest it may influence the structure and function of molecules and cells involving benzylic halides .

Eigenschaften

IUPAC Name |

2,3-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQDIYZEHWAIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594264 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-(chloromethyl)pyridine | |

CAS RN |

329794-26-5 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)